Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
Description
The compound "Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron" is a complex organometallic species incorporating nickel (Ni), iron (Fe), and phosphane ligands within a cyclopentane framework. Its structure includes:
- Benzonitrile: A nitrile ligand that can coordinate to metals via the cyano group, commonly used in catalysis or as a solvent .
- Ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane: A bulky, chiral phosphane ligand providing steric and electronic modulation, critical for enantioselective catalysis .
- Cyclopentane: A saturated hydrocarbon ring that may stabilize the metal center or influence ligand geometry.
- Iron: Potentially present as a ferrocene derivative or a separate metal center, contributing to redox properties or magnetic behavior .
Properties
Molecular Formula |
C39H54ClFeNNiP2- |
|---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H40P2.C7H4N.C5H10.ClH.Fe.Ni/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1 |
InChI Key |
JTNPZFMHJBNIDZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron involves multiple steps. One common method includes the reaction of benzonitrile with chloronickel and cyclopentane in the presence of a phosphane ligand. The reaction conditions typically involve elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron is used in various scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: In studies involving metal-ligand interactions and enzyme mimetics.
Industry: Used in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism of action of benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron involves its ability to form coordination complexes with various substrates. The molecular targets include transition metals and organic molecules, where it can facilitate electron transfer and catalytic processes. The pathways involved often include redox reactions and ligand exchange mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligand-Based Comparisons
a. Ditert-butyl(cyclopentyl)phosphane; iron; (2,3,4,5-tetraphenylcyclopentyl)benzene (CAS 312959-24-3)
- Molecular Formula : C48H57FeP (Mol. Wt. 720.78 g/mol) .
- Key Differences :
- Replaces the target’s diphenylphosphanylcyclopentyl group with tetraphenylcyclopentyl benzene , increasing aromaticity and steric bulk.
- Lacks nickel and benzonitrile, focusing solely on iron-phosphane interactions.
- Applications : Likely used in catalysis or as a precursor for magnetic materials due to iron’s redox versatility.
b. (1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene
- Structure: Ferrocene-based ligand with bis(tert-butyl) and diphenylphosphino groups .
- Key Differences: Incorporates ferrocene (Fe-Cp) instead of cyclopentane, enhancing electron-richness and stability. No nickel or benzonitrile, limiting direct catalytic comparisons.
- Synthesis : Involves metallocyclolithium reactions or haloalkane coupling, similar to the target compound’s possible routes .
c. Dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane ()
- Structure : Cyclohexyl substituents instead of tert-butyl and phenyl groups.
- Absence of nickel/iron limits comparison to ligand behavior.
Metal-Center Comparisons
a. Nickel Complexes with Phosphane Ligands
- Example : NiCl₂(PPh₃)₂ (a common catalyst for cross-couplings).
- Comparison :
b. Iron Chelators (e.g., Desferrioxamine, Dp44mT)
Physical Properties
Biological Activity
Overview of the Compound
This compound is characterized by its intricate structure, which includes:
- Benzonitrile : A nitrile compound known for its solvent properties and use in organic synthesis.
- Chloronickel : A nickel complex that can exhibit catalytic properties.
- Cyclopentane : A cyclic alkane that contributes to the compound's hydrophobic characteristics.
- Ditert-butyl phosphane : A phosphine derivative that may play a role in coordination chemistry.
- Diphenylphosphanylcyclopentyl : A phosphine ligand that can enhance biological activity through metal coordination.
The biological activity of this compound primarily stems from its metal coordination and the presence of phosphine ligands. Organometallic compounds often interact with biological systems through:
- Enzyme Inhibition : The metal center can mimic essential metal ions in enzymes, potentially inhibiting their activity.
- Reactive Oxygen Species (ROS) Generation : Some organometallic compounds can generate ROS, leading to oxidative stress in cells.
- Cell Signaling Pathways : Phosphine ligands may interfere with signaling pathways, affecting cellular proliferation and apoptosis.
Case Studies
-
Anticancer Activity :
- Research has indicated that organometallic complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that nickel complexes can induce apoptosis in cancer cells via ROS generation and mitochondrial dysfunction.
-
Neurotoxicity Studies :
- Some studies have reported neurotoxic effects associated with similar organometallic compounds. The interaction with neuronal cells can lead to oxidative stress, contributing to neurodegenerative diseases.
-
Environmental Toxicity :
- The ECOTOX database provides insights into the environmental toxicity of similar compounds, indicating potential adverse effects on aquatic life due to bioaccumulation and biomagnification processes.
Data Table
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines | |
| Neurotoxicity | Increased oxidative stress in neuronal cells | |
| Environmental Impact | Toxicity to aquatic organisms |
Research Findings
Recent studies have emphasized the need for further investigation into the pharmacological potential of this compound. Notable findings include:
- The potential for targeted drug delivery using phosphine ligands, enhancing selectivity towards cancer cells.
- The role of metal ions in modulating biological activity, particularly in enzyme mimicry and inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
